4-(2,3-Dimethylphenyl)piperidine
Overview
Description
4-(2,3-Dimethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-(2,3-Dimethylphenyl)piperidine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in the brain . It plays a crucial role in the treatment of psychotic disorders .
Mode of Action
This compound acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to the TAAR1 receptor, activating it and leading to a series of intracellular events .
Biochemical Pathways
The activation of TAAR1 by this compound affects several biochemical pathways. One of the key pathways influenced is the dopaminergic pathway . This pathway is involved in various functions including mood regulation, reward, and pleasure experiences. Dysregulation of this pathway is associated with several disorders, including schizophrenia .
Result of Action
The activation of TAAR1 by this compound leads to a reduction in dopamine-dependent hyperlocomotion, a symptom often associated with psychotic disorders . This suggests that this compound could potentially be used as a treatment for disorders associated with increased dopaminergic function, such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)piperidine typically involves the reaction of 2,3-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard extraction and purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the 2,3-dimethylphenyl group.
4-Phenylpiperidine: Similar structure but with a phenyl group instead of a 2,3-dimethylphenyl group.
4-(2-Methylphenyl)piperidine: Similar structure but with a 2-methylphenyl group instead of a 2,3-dimethylphenyl group.
Uniqueness: 4-(2,3-Dimethylphenyl)piperidine is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(2,3-dimethylphenyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWSIVLNMSABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCNCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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